

# An In-depth Technical Guide to (4-heptylphenyl)boronic acid

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## Compound of Interest

Compound Name: (4-heptylphenyl)boronic Acid

Cat. No.: B1307603

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## Introduction

**(4-heptylphenyl)boronic acid** is an organoboron compound that belongs to the larger class of arylboronic acids. These compounds have garnered significant interest in medicinal chemistry and drug development due to their versatile reactivity and unique biological activities. Boronic acids are recognized for their ability to form reversible covalent bonds with diols, a feature that has been exploited in the design of sensors and drug delivery systems. Furthermore, their role as bioisosteres of carboxylic acids and their utility as key building blocks in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura coupling, make them indispensable tools in the synthesis of complex organic molecules, including pharmaceuticals.<sup>[1][2]</sup>

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **(4-heptylphenyl)boronic acid**, with a focus on its relevance to drug discovery and development.

## Chemical and Physical Properties

**(4-heptylphenyl)boronic acid** is a white to off-white solid at room temperature. Its fundamental properties are summarized in the table below.

Property	Value	Reference
Molecular Weight	220.12 g/mol	<a href="#">[3]</a>
Molecular Formula	C <sub>13</sub> H <sub>21</sub> BO <sub>2</sub>	<a href="#">[3]</a>
CAS Number	256383-44-5	<a href="#">[3]</a>
IUPAC Name	(4-heptylphenyl)boronic acid	<a href="#">[3]</a>
Synonyms	4-n-heptylphenylboronic acid, 4-(hept-1-yl)benzeneboronic acid	<a href="#">[3]</a>
SMILES	CCCCCCC1=CC=C(C=C1)B( O)O	<a href="#">[3]</a>
InChIKey	RFBUNLZEGLXJKX- UHFFFAOYSA-N	<a href="#">[3]</a>

## Applications in Drug Development

The utility of **(4-heptylphenyl)boronic acid** in drug development can be primarily categorized into two areas: as a synthetic intermediate and as a potential bioactive agent itself.

### Synthetic Intermediate in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[\[4\]](#)[\[5\]](#) This reaction is a powerful tool for creating carbon-carbon bonds to synthesize biaryl compounds, which are common structural motifs in pharmaceuticals.[\[6\]](#) **(4-heptylphenyl)boronic acid**, with its heptyl chain, can be used to introduce a lipophilic moiety into a drug candidate, potentially improving its pharmacokinetic properties such as membrane permeability and metabolic stability.

### Potential as an Enzyme Inhibitor

Boronic acids are known to be effective inhibitors of various enzymes, particularly serine proteases.[\[7\]](#) The boron atom can form a stable, reversible tetrahedral adduct with the catalytic serine residue in the enzyme's active site, mimicking the transition state of the natural

substrate.[8] This mechanism is the basis for the action of the FDA-approved drug bortezomib, a proteasome inhibitor used in cancer therapy.[1]

While specific inhibitory data for **(4-heptylphenyl)boronic acid** is not widely published, its close structural analog, 4-nonylphenylboronic acid, has been shown to be a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH).[9] FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of the neurotransmitter anandamide. Inhibition of FAAH leads to elevated anandamide levels, which has therapeutic potential for pain, anxiety, and inflammatory disorders. The long alkyl chain of these phenylboronic acids is thought to contribute to their affinity and selectivity for the FAAH active site.

The table below summarizes the inhibitory activity of the closely related 4-nonylphenylboronic acid against several enzymes.

Target Enzyme	Inhibitor	IC <sub>50</sub> (nM)	Selectivity
Fatty Acid Amide Hydrolase (FAAH)	4-nonylphenylboronic acid	9.1	870-fold vs. MAGL
Monoacylglycerol Lipase (MAGL)	4-nonylphenylboronic acid	7900	
Endothelial Lipase	4-nonylphenylboronic acid	100	
Lipoprotein Lipase	4-nonylphenylboronic acid	1400	

Data for 4-nonylphenylboronic acid from Minkkilä A, et al. (2008) and O'Connell DP, et al. (2012).[9]

## Experimental Protocols

### General Protocol for the Synthesis of Arylboronic Acids

A common method for the synthesis of arylboronic acids involves the reaction of an organometallic reagent (e.g., a Grignard or organolithium reagent) with a trialkyl borate, followed by acidic hydrolysis.[1][10]

**Reaction Scheme:**

- $\text{Ar-X} + \text{Mg} \rightarrow \text{Ar-MgX}$  (Grignard formation)
- $\text{Ar-MgX} + \text{B(OR)}_3 \rightarrow \text{Ar-B(OR)}_2 + \text{MgX(OR)}$
- $\text{Ar-B(OR)}_2 + \text{H}_2\text{O}/\text{H}^+ \rightarrow \text{Ar-B(OH)}_2$

**Materials:**

- 4-heptylbromobenzene
- Magnesium turnings
- Anhydrous tetrahydrofuran (THF)
- Triisopropyl borate
- Aqueous hydrochloric acid (e.g., 2M HCl)
- Anhydrous sodium sulfate
- Organic solvents for extraction and purification (e.g., diethyl ether, hexanes)

**Procedure:**

- Activate magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
- Add a solution of 4-heptylbromobenzene in anhydrous THF dropwise to the magnesium turnings to initiate the Grignard reaction.
- After the formation of the Grignard reagent is complete, cool the reaction mixture to -78 °C.
- Add triisopropyl borate dropwise to the cooled Grignard solution.
- Allow the reaction mixture to warm to room temperature and stir for several hours.
- Quench the reaction by slowly adding aqueous HCl at 0 °C.

- Extract the aqueous layer with an organic solvent like diethyl ether.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to yield **(4-heptylphenyl)boronic acid**.

## General Protocol for Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of **(4-heptylphenyl)boronic acid** with an aryl halide.[\[11\]](#)[\[12\]](#)

### Materials:

- **(4-heptylphenyl)boronic acid**
- Aryl halide (e.g., aryl bromide or iodide)
- Palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ ,  $\text{Pd}(\text{dppf})\text{Cl}_2$ )
- Base (e.g.,  $\text{K}_2\text{CO}_3$ ,  $\text{Cs}_2\text{CO}_3$ )
- Anhydrous solvent (e.g., dioxane, toluene, DMF)
- Water (for aqueous base solutions)

### Procedure:

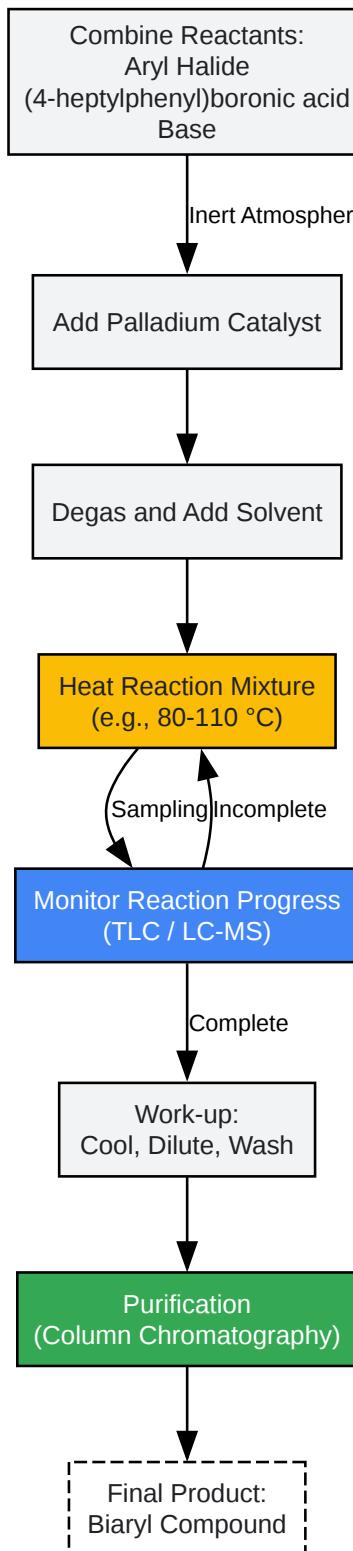
- In a reaction vessel, combine the aryl halide (1.0 eq.), **(4-heptylphenyl)boronic acid** (1.2-1.5 eq.), and the base (2.0-3.0 eq.).
- Add the palladium catalyst (typically 1-5 mol%).
- Evacuate and backfill the vessel with an inert gas (e.g., argon) multiple times.
- Add the degassed solvent(s) via syringe.
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

- Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
- Purify the product by column chromatography.

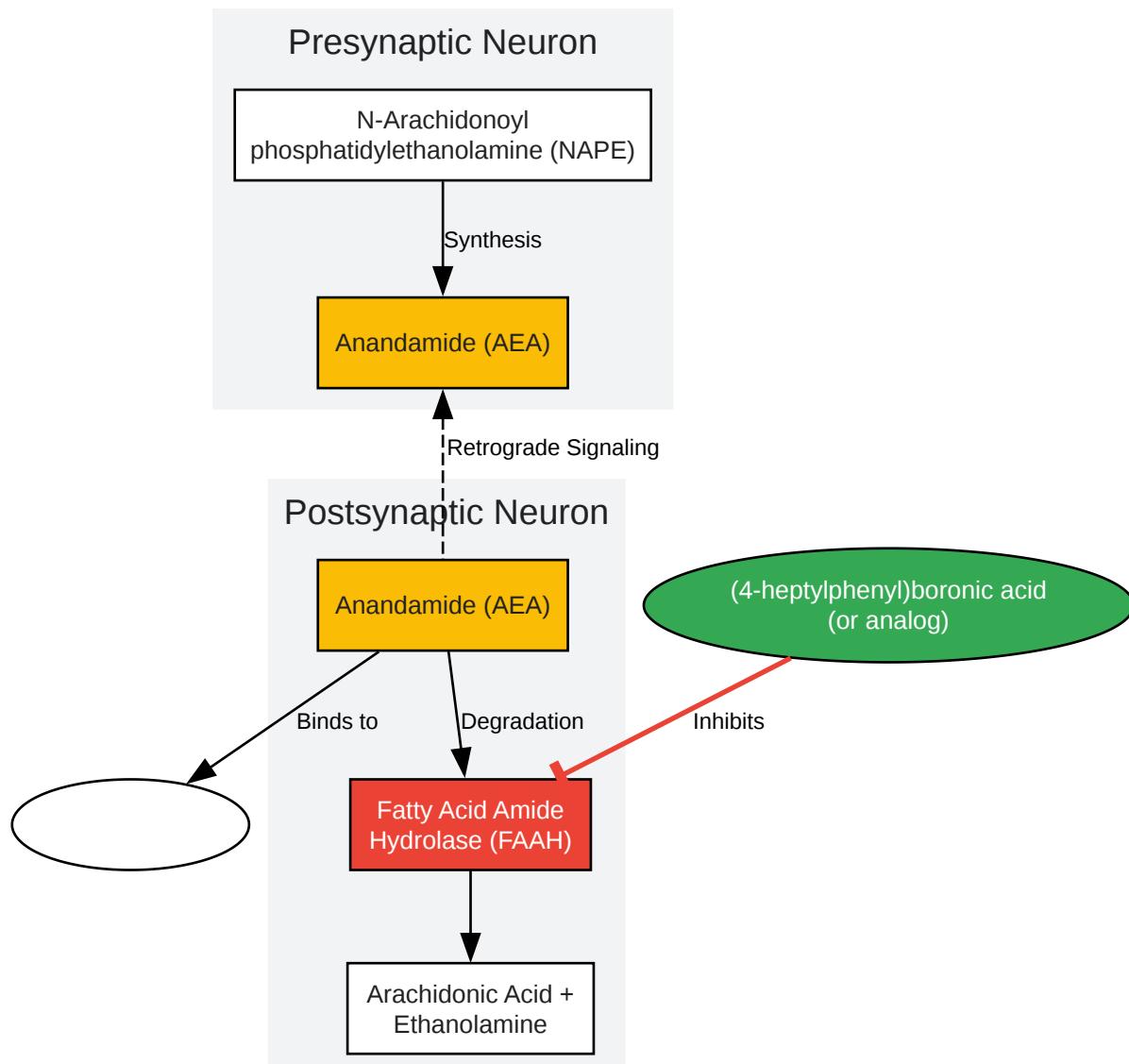
## Visualizations

### Experimental Workflow for Suzuki-Miyaura Coupling

## Experimental Workflow for Suzuki-Miyaura Coupling



## FAAH Inhibition in the Endocannabinoid Pathway

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